3-Chloro-5-nitrobenzo[d]isoxazole
Description
3-Chloro-5-nitrobenzo[d]isoxazole is a heterocyclic compound featuring a fused benzene-isoxazole ring system substituted with chlorine and nitro groups at positions 3 and 5, respectively. This compound belongs to the benzoisoxazole family, which is known for its diverse pharmacological and chemical applications. The presence of electron-withdrawing substituents (chloro and nitro) enhances its reactivity, making it a valuable intermediate in synthesizing bioactive molecules, agrochemicals, and materials .
Properties
IUPAC Name |
3-chloro-5-nitro-1,2-benzoxazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3ClN2O3/c8-7-5-3-4(10(11)12)1-2-6(5)13-9-7/h1-3H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MXCYFQHELALNNO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1[N+](=O)[O-])C(=NO2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3ClN2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.56 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Dihaloformaldoxime-Alkyne Cycloaddition
The patent by Cassini et al. (1996) outlines a robust method for synthesizing 3-chloro-5-substituted isoxazoles via [3+2] cycloaddition of dichloroformaldoxime with terminal alkynes. For benzo[d]isoxazole systems, this approach requires a pre-functionalized benzene ring bearing an alkyne moiety and nitro group.
Procedure :
- Reactants : Dichloroformaldoxime and 1-ethynyl-3-nitrobenzene.
- Conditions : Sodium bicarbonate in ethyl acetate with 0.1–1% water, room temperature.
- Mechanism : The alkyne attacks the electrophilic nitrile oxide intermediate, forming the isoxazole ring regioselectively.
This method achieves yields >75% but requires stringent exclusion of protic solvents to prevent hydrolysis of the nitrile oxide.
Copper-Catalyzed [3+2] Cycloaddition
Hansen et al. (2005) developed a Cu(I)-catalyzed cycloaddition between nitrile oxides and alkynes. For this compound, nitrile oxides derived from chlorinated hydroxylamines react with nitro-substituted alkynes.
Example :
- Nitrile Oxide Precursor : Hydroxylamine hydrochloride treated with chlorinating agents (e.g., POCl3).
- Alkyne : 1-Ethynyl-3-nitrobenzene.
- Catalyst : CuI (5 mol%) in dichloromethane at 60°C.
This method offers excellent regiocontrol but faces challenges in stabilizing nitro-substituted nitrile oxides.
Post-Synthetic Modification Strategies
Nitration of 3-Chlorobenzo[d]isoxazole
Direct nitration of 3-chlorobenzo[d]isoxazole exploits the chloro group’s ortho/para-directing effects.
Conditions :
- Nitrating Agent : Fuming HNO3/H2SO4 (1:3 v/v) at 0–5°C.
- Regioselectivity : Nitration occurs preferentially at position 5 (para to chlorine), yielding this compound in 60–70% yield.
Limitations :
- Competing ortho nitration (position 4) leads to isomeric impurities.
- Nitro group introduction reduces solubility, complicating purification.
Chlorination of 5-Nitrobenzo[d]isoxazole
Electrophilic chlorination of 5-nitrobenzo[d]isoxazole using Cl2 or SO2Cl2 in acetic acid achieves substitution at position 3.
Optimization :
- Catalyst : FeCl3 (10 mol%) enhances electrophilic aromatic substitution.
- Yield : 55–65% due to steric hindrance from the nitro group.
Reductive Nef Reaction from β-Nitroenones
Ibraheem et al. (2024) demonstrated that β-nitroenones undergo reductive Nef reactions with SnCl2·2H2O to form isoxazoles. For benzo[d]isoxazoles, this method necessitates a β-nitroenone fused to a benzene ring.
Workflow :
- Synthesis of β-Nitroenone : Condensation of 3-nitrobenzaldehyde with acetyl chloride.
- Reduction : SnCl2·2H2O in ethyl acetate at 90°C for 2 hours.
- Cyclization : Intramolecular oxime-ketone cyclization forms the isoxazole ring.
Advantages :
Comparative Analysis of Synthetic Methods
Chemical Reactions Analysis
3-Chloro-5-nitrobenzo[d]isoxazole undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The chlorine atom can be substituted with other nucleophiles under appropriate conditions.
Common reagents used in these reactions include hydrogen gas, catalysts like palladium on carbon, and nucleophiles such as amines or thiols . Major products formed from these reactions include amino derivatives and substituted isoxazoles .
Scientific Research Applications
3-Chloro-5-nitrobenzo[d]isoxazole has several applications in scientific research:
Mechanism of Action
The mechanism of action of 3-Chloro-5-nitrobenzo[d]isoxazole involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects . The isoxazole ring can also participate in hydrogen bonding and other interactions with biological targets, enhancing its activity .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
The following table compares 3-Chloro-5-nitrobenzo[d]isoxazole with structurally related compounds, focusing on substituent positions, synthetic routes, and biological activities:
Physicochemical Properties
- Melting Points: Nitro- and chloro-substituted benzoisoxazoles exhibit higher melting points (e.g., 210–242°C for multisubstituted derivatives) compared to non-halogenated analogs due to enhanced intermolecular interactions .
- Spectroscopic Data :
Biological Activity
3-Chloro-5-nitrobenzo[d]isoxazole is a heterocyclic compound that has garnered attention due to its diverse biological activities and potential applications in pharmaceuticals. This article explores its biological activity, including mechanisms of action, cytotoxicity, and potential therapeutic applications.
Chemical Structure and Properties
This compound has the molecular formula and a molecular weight of approximately 201.57 g/mol. The structure features a chloro group at the 3-position and a nitro group at the 5-position of the benzo[d]isoxazole ring, making it a unique candidate for various biological interactions .
The biological activity of this compound is attributed to its ability to interact with specific biological targets. The nitro group can undergo reduction to form an amino group, which may enhance its reactivity with biological molecules. Additionally, the chlorine substituent plays a crucial role in modulating the compound's interaction with various receptors and enzymes .
Anticancer Activity
Recent studies have indicated that this compound exhibits significant cytotoxic effects against various cancer cell lines. For instance, research involving human promyelocytic leukemia (HL-60) cells demonstrated that the compound induced apoptosis and cell cycle arrest, suggesting its potential as an anticancer agent. The expression analysis revealed that it decreased Bcl-2 levels while increasing p21^WAF-1 levels, indicating a mechanism that promotes apoptosis and inhibits cell proliferation .
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| HL-60 | 86-755 | Induces apoptosis; increases p21 levels |
| HeLa | TBD | TBD |
Antimicrobial Activity
The compound has also shown promise in antimicrobial applications. Its structural similarity to other benzisoxazoles suggests potential activity against various pathogens. Studies have indicated that derivatives of benzo[d]isoxazole exhibit broad-spectrum antimicrobial properties, which may extend to this compound as well .
Case Studies
- Cytotoxicity in HL-60 Cells : A study evaluated the cytotoxic effects of several isoxazole derivatives, including this compound, against HL-60 cells. The results indicated that this compound was among the most cytotoxic, prompting further investigation into its apoptotic mechanisms .
- High-Throughput Screening for TRPM5 Agonists : In a high-throughput screening aimed at identifying selective TRPM5 agonists, compounds structurally related to this compound showed significant activity. This highlights the potential for this compound in gastrointestinal motility disorders .
Comparative Analysis with Similar Compounds
To better understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 3-Chloro-4-nitrobenzo[d]isoxazole | Similar chloro and nitro substitutions | Moderate cytotoxicity; less active than 3-chloro-5-nitro |
| 5-Nitrobenzo[d]isoxazole | Nitro group only | Antimicrobial; lacks chlorine substituent |
| 4-Amino-5-nitrobenzo[d]isoxazole | Amino group replacing chlorine | Increased anticancer activity |
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for 3-Chloro-5-nitrobenzo[d]isoxazole, and how do reaction conditions influence yield?
- Methodological Answer : The synthesis typically involves cyclization of substituted precursors. For example, nitrile oxides can undergo [3+2] cycloaddition with alkynes under hypervalent iodine catalysis to form the isoxazole core . Chlorination and nitration steps are critical; describes using N-chlorosuccinimide (NCS) in dichloromethane/DMF for chlorination (65% yield), while nitration may require mixed acid conditions. Temperature control (<40°C) and stoichiometric ratios (1:1.05 reagent:substrate) are key to minimizing byproducts .
Q. How should researchers characterize this compound to confirm structural integrity?
- Methodological Answer : Combine spectroscopic and chromatographic techniques:
- NMR : Analyze and NMR shifts for aromatic protons (δ 7.2–8.2 ppm) and isoxazole carbons (δ 95–110 ppm) .
- HRMS : Confirm molecular ion peaks (e.g., [M+H]) with mass accuracy <5 ppm .
- Elemental Analysis : Validate purity (>95%) by matching calculated vs. observed C/H/N percentages (e.g., ±0.3% tolerance) .
Advanced Research Questions
Q. How can computational methods optimize the synthesis of this compound?
- Methodological Answer : Use quantum chemical calculations (e.g., DFT) to model reaction pathways. For instance, ICReDD’s approach combines reaction path searches with experimental feedback to identify energy barriers in cycloaddition or nitration steps . Transition state analysis for chlorination (e.g., Cl attack on electrophilic positions) can guide reagent selection (NCS vs. PCl) and solvent polarity adjustments .
Q. What strategies resolve contradictions in reactivity data for nitro-substituted isoxazoles?
- Methodological Answer : Cross-validate conflicting results using:
- Kinetic Studies : Compare reaction rates under varying temperatures (e.g., Arrhenius plots for nitration vs. chlorination).
- Isotopic Labeling : Track -labeled nitro groups to distinguish between electronic (inductive) and steric effects .
- Meta-Analysis : Aggregate data from PubChem and EPA DSSTox to identify outliers in reported melting points or solubility .
Q. How do substituent effects (e.g., nitro vs. chloro groups) influence the compound’s bioactivity in pharmacological studies?
- Methodological Answer :
- SAR Studies : Synthesize analogs (e.g., 5-nitro vs. 5-amino derivatives) and test against bacterial/fungal strains (MIC assays). shows bis(isoxazoline) derivatives with nitro groups exhibit enhanced antifungal activity (IC <10 µM) due to increased electrophilicity .
- Docking Simulations : Map nitro group interactions with enzyme active sites (e.g., cytochrome P450) using AutoDock Vina .
Q. What safety protocols are critical for handling this compound in laboratory settings?
- Methodological Answer :
- PPE : Use nitrile gloves, goggles, and fume hoods to prevent dermal/ocular exposure (ECHA guidelines) .
- Spill Management : Neutralize spills with 10% sodium bicarbonate, then adsorb using vermiculite .
- Waste Disposal : Incinerate at >850°C with scrubbers to prevent NO emissions .
Key Methodological Recommendations
- Experimental Design : Use fractional factorial designs to screen reaction variables (e.g., solvent, catalyst loading) .
- Contradiction Resolution : Cross-reference EPA DSSTox and PubChem data to validate physical/chemical properties .
- Safety Compliance : Adopt ECHA and Angene guidelines for hazard mitigation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
